4-[(Azepan-1-yl)carbonyl]benzylamine
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Description
Scientific Research Applications
Synthesis and Chemical Behavior
Developing Synthetic Approaches New synthetic methods have been developed involving 4-[(Azepan-1-yl)carbonyl]benzylamine and its derivatives. For instance, the synthesis of N, N, N-triethyl-4-[(Hexahydro-2-oxo-1H-azepin-1-yl) Carbonyl]-Bromine/Chloride is achieved by reacting 4-methyl-benzoic acid with several reagents, yielding different products based on the reactions used (Chen & Ren, 2014).
Optimization in Drug Development Azepane derivatives, including those related to 4-[(Azepan-1-yl)carbonyl]benzylamine, have been evaluated and optimized as inhibitors of protein kinase B (PKB-alpha) and protein kinase A (PKA) in drug development. Notably, the plasma stability of these compounds has been a significant focus, leading to the creation of plasma stable and highly active compounds (Breitenlechner et al., 2004).
Innovations in Heterocyclic Chemistry The compound has been used in the synthesis of novel heterocyclic compounds, such as the synthesis of 5,8-dihydroisoxazolo[4,5-c]azepin-4-ones through the Baylis-Hillman reaction, highlighting its role in creating new isoxazole-annulated heterocycles (Batra & Roy, 2004).
Molecular Interaction and Formation
Thermal Ene Reaction and Azepine Formation The thermal reaction of 2-[N-(alk-2-enyl)benzylamino]-3-vinylpyrido[1,2-a]pyrimidin-4(4H)-ones results in the formation of azepine, showcasing the substance's potential in chemical reactions leading to the creation of specific molecular structures (Noguchi et al., 2007).
Molecular Structure and Hydrogen-Bonded Assembly A study on benzazepine derivatives, which are structurally related to 4-[(Azepan-1-yl)carbonyl]benzylamine, revealed intricate hydrogen-bonded assemblies ranging from zero to three dimensions. This research highlights the compound's significance in understanding molecular interactions and the formation of complex structures (Guerrero et al., 2014).
properties
IUPAC Name |
[4-(aminomethyl)phenyl]-(azepan-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c15-11-12-5-7-13(8-6-12)14(17)16-9-3-1-2-4-10-16/h5-8H,1-4,9-11,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJLVHNJZPGEBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Azepan-1-yl)carbonyl]benzylamine |
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